molecular formula C10H13N5O2S B299724 N-ethyl-5-methyl-2-(tetrazol-1-yl)benzenesulfonamide

N-ethyl-5-methyl-2-(tetrazol-1-yl)benzenesulfonamide

Cat. No. B299724
M. Wt: 267.31 g/mol
InChI Key: VXJJZFYFGNFCNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-ethyl-5-methyl-2-(tetrazol-1-yl)benzenesulfonamide, also known as ETS, is a chemical compound that has been used extensively in scientific research. It is a sulfonamide derivative that has been shown to have a variety of biochemical and physiological effects. In

Mechanism of Action

N-ethyl-5-methyl-2-(tetrazol-1-yl)benzenesulfonamide has been shown to inhibit the activity of carbonic anhydrase enzymes, which are involved in the regulation of acid-base balance in the body. It does this by binding to the active site of the enzyme, preventing the conversion of carbon dioxide to bicarbonate ions.
Biochemical and Physiological Effects:
N-ethyl-5-methyl-2-(tetrazol-1-yl)benzenesulfonamide has been shown to have a variety of biochemical and physiological effects, including the inhibition of tumor growth, the reduction of intracellular calcium levels, and the modulation of ion channel activity. It has also been shown to have neuroprotective effects in animal models of stroke.

Advantages and Limitations for Lab Experiments

One advantage of using N-ethyl-5-methyl-2-(tetrazol-1-yl)benzenesulfonamide in lab experiments is its high potency, which allows for the use of lower concentrations of the compound. However, one limitation is its relatively short half-life, which can make it difficult to study its long-term effects.

Future Directions

There are several potential future directions for research on N-ethyl-5-methyl-2-(tetrazol-1-yl)benzenesulfonamide, including the development of more potent and selective inhibitors of carbonic anhydrase enzymes, the investigation of its potential as a therapeutic agent for neurological disorders, and the exploration of its effects on other ion channels and signaling pathways. Additionally, further studies are needed to fully understand the mechanisms underlying its biochemical and physiological effects.

Synthesis Methods

N-ethyl-5-methyl-2-(tetrazol-1-yl)benzenesulfonamide can be synthesized by reacting 5-methyl-2-nitrobenzenesulfonamide with sodium azide and ethyl iodide in the presence of a palladium catalyst. The resulting compound is then purified using column chromatography.

Scientific Research Applications

N-ethyl-5-methyl-2-(tetrazol-1-yl)benzenesulfonamide has been used in a variety of scientific research studies, including as a tool to investigate the role of calcium signaling in neuronal cells, as a potential therapeutic agent for cancer, and as a probe for studying the binding of sulfonamides to carbonic anhydrase enzymes.

properties

Product Name

N-ethyl-5-methyl-2-(tetrazol-1-yl)benzenesulfonamide

Molecular Formula

C10H13N5O2S

Molecular Weight

267.31 g/mol

IUPAC Name

N-ethyl-5-methyl-2-(tetrazol-1-yl)benzenesulfonamide

InChI

InChI=1S/C10H13N5O2S/c1-3-12-18(16,17)10-6-8(2)4-5-9(10)15-7-11-13-14-15/h4-7,12H,3H2,1-2H3

InChI Key

VXJJZFYFGNFCNW-UHFFFAOYSA-N

SMILES

CCNS(=O)(=O)C1=C(C=CC(=C1)C)N2C=NN=N2

Canonical SMILES

CCNS(=O)(=O)C1=C(C=CC(=C1)C)N2C=NN=N2

Origin of Product

United States

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